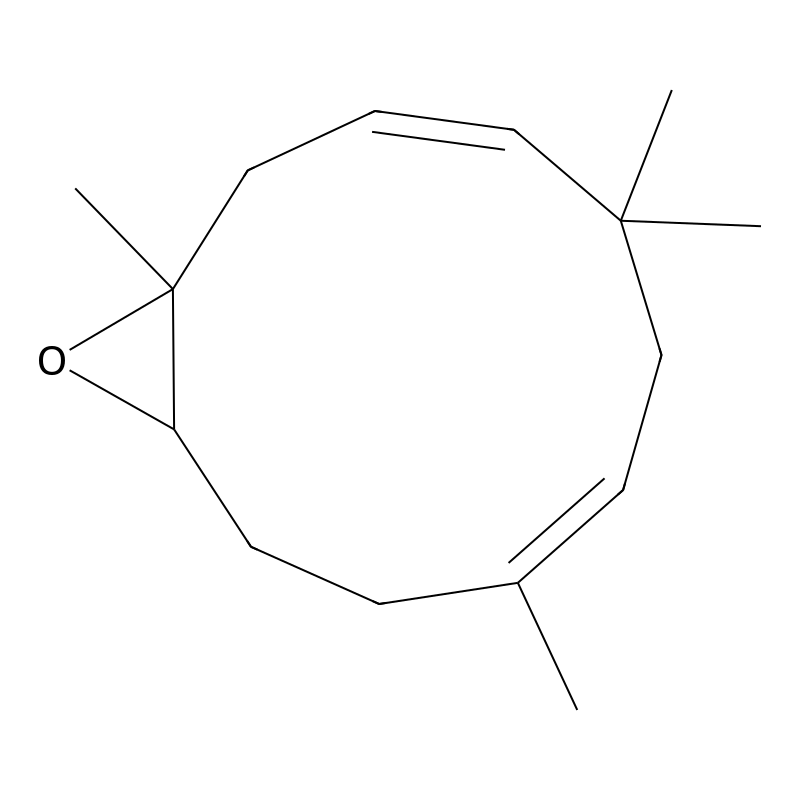

(1R,3E,7E,11S)-1,5,5,8-tetramethyl-12-oxabicyclo[9.1.0]dodeca-3,7-diene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(1R,3E,7E,11S)-1,5,5,8-tetramethyl-12-oxabicyclo[9.1.0]dodeca-3,7-diene IUPAC nomenclature

Molecular Identity and Structure

This compound is a sesquiterpene derivative with a bridged bicyclic core structure containing an oxygen atom. The IUPAC name systematically describes its complex structure [1] [2] [3]:

| Name Component | Structural Meaning |

|---|---|

| Bicyclo[9.1.0] | Bridged bicyclic carbon skeleton with ring sizes of 9, 1, and 0 atoms between bridgeheads [4] [5]. |

| 12-Oxa- | An oxygen atom replaces a carbon at position 12 in the ring system [1]. |

| dodeca- | The parent bicyclic system contains 12 carbon atoms in total [4]. |

| -3,7-diene | Contains double bonds between atoms 3 & 4 and 7 & 8 [1]. |

| 1,5,5,8-tetramethyl | Four methyl groups (-CH₃) are attached to the core at the specified positions [1]. |

| (1R,3E,7E,11S) | Defifies stereochemistry: R/S configuration at chiral centers 1 and 11; E geometry (opposite sides) for double bonds at 3 and 7 [1] [2]. |

The following diagram illustrates the logical relationship of these name components in building the full molecular name.

Relationship of IUPAC name components

Quantitative Molecular Data

The table below summarizes key quantitative data for this compound from chemical databases [1] [3].

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₄O [1] [3] |

| Average Molecular Mass | 220.356 Da [3] |

| Monoisotopic Mass | 220.1827 Da [3] |

| CAS Registry Number | 19888-34-7 [1] |

Common Names and Relevance

This compound is known in scientific literature by several common and trade names, indicating its relevance as a natural product. It is most frequently referred to as Humulene epoxide II or α-Humulene epoxide II [1] [3]. Humulene is a key component of the essential oil in hops (Humulus lupulus), and its epoxides are of significant interest in organic chemistry and phytochemistry research.

References

- 1. 1,5,5,8-Tetramethyl-12-oxabicyclo[9.1.0]dodeca-3,7-diene [webbook.nist.gov]

- 2. 1,5,5,8-tetramethyl-12-oxabicyclo[9.1.0]dodeca-3,7-diene [pubchem.ncbi.nlm.nih.gov]

- 3. 1,5,5,8-Tetramethyl-12-oxabicyclo[9.1.0]dodeca-3,7-diene [chemspider.com]

- 4. Naming Bicyclic Compounds [chemistrysteps.com]

- 5. Naming Bicyclic Compounds – Fused, Bridged, and Spiro [masterorganicchemistry.com]

humulene oxide II stereochemistry 1R 3E 7E 11S configuration

Molecular Structure and Stereochemistry

The core stereochemical configuration for humulene epoxide II is well-established in chemical databases. The table below summarizes its fundamental molecular identity:

| Property | Description |

|---|---|

| Systematic Name | (1R,3E,7E,11R)-1,5,5,8-Tetramethyl-12-oxabicyclo[9.1.0]dodeca-3,7-diene [1] |

| CAS Registry Number | 19888-34-7 [1] [2] [3] |

| Molecular Formula | C15H24O [4] [1] [2] |

| Molecular Weight | 220.3505 g/mol [4] [1] [2] |

| IUPAC Standard InChIKey | QTGAEXCCAPTGLB-MQTWWMRFSA-N [1] |

A key point of clarification involves the configuration at carbon 11. Authoritative sources like the NIST Chemistry WebBook consistently list the configuration as 1R, 11R [1]. Your query mentioned an 11S configuration, which may be a point of discrepancy in the literature or apply to a different stereoisomer.

Analytical Characterization and Properties

For researchers aiming to identify or work with this compound, the following data on its physical properties and analytical signatures can serve as a reference.

| Property | Value / Description | Source |

|---|---|---|

| Boiling Point | 285.6 °C | [3] [5] |

| Melting Point | 168 - 169.5 °C | [3] [5] |

| Density (Predicted) | 0.907 ± 0.06 g/cm³ | [3] [5] |

| Optical Rotation | [α] = -22° (c = 1.0, CHCl₃) | [5] |

| Occurrence | Found in hops, cannabis, allspice, ginger, rosemary, and other medicinal plants. | [2] [3] [5] |

The structural relationship between α-humulene and humulene epoxide II can be summarized as follows:

Schematic of the epoxidation reaction converting α-humulene to humulene epoxide II.

Reported Bioactivities and Research Context

Humulene epoxide II is investigated for several pharmacological properties, though the search results indicate these findings are often from preliminary studies.

- Anti-inflammatory and Antinociceptive Effects: It is reported to have potential use as a candidate for treating pain and inflammation [5].

- Anticancer Potential: Research suggests potential to target various cancer types, with possible synergistic effects that may enhance the sensitivity of cancer cells to conventional chemotherapeutic drugs [5].

- Antimicrobial and Antioxidant Properties: It is also cited as a natural antimicrobial and antioxidant agent [5].

It is important to note that these bioactivities are often mentioned in commercial compound databases (e.g., [5]) with references to scientific literature, but the primary research articles detailing the experimental protocols for these specific assays were not within the scope of the current search results.

Research Context and Gaps

This compound is a sesquiterpene epoxide, a class of compounds known for their diverse biological activities. It is also a key scaffold in more complex natural products. For instance, humulene serves as the biosynthetic precursor to tropolone sesquiterpenoids, a class of fungal metabolites with potent bioactivities like anticancer and antiplasmodial effects [6].

The available data is sufficient for compound identification and basic characterization. However, for your intended whitepaper, the following information was not located in the current search:

- Detailed experimental protocols for biological activity evaluation (e.g., specific assay methods, cell lines, animal models).

- Signaling pathways through which the compound exerts its reported effects.

- Comprehensive toxicology data or ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

References

- 1. 1,5,5,8-Tetramethyl-12-oxabicyclo[9.1.0]dodeca-3,7-diene [webbook.nist.gov]

- 2. Showing metabocard for Humulene epoxide II ... [hmdb.ca]

- 3. CAS 19888-34-7 Humulene epoxide II [bocsci.com]

- 4. α-Humulene, 1,2-epoxide - the NIST WebBook [webbook.nist.gov]

- 5. Cas 19888-34-7,(-)-Humulene epoxide II [lookchem.com]

- 6. Stereochemical and Biosynthetic Rationalisation of the ... [mdpi.com]

Natural Sources and Occurrence

Humulene epoxide II is a secondary metabolite found in various plants. Its presence and concentration can vary significantly based on the plant species, organ, and geographical location.

| Plant Source | Plant Organ | Reported Abundance |

|---|---|---|

| Tetraclinis articulata (Barbary Thuja) [1] | Trunk Bark | 2.6% - 7.2% (in essential oil fractions) |

| Anthocleista djalonensis [2] | Not Specified | 12.7% |

| Callicarpa americana [2] | Not Specified | 13.9% |

| Zingiber striolatum [3] | Flowers, Leaves, Stems | Component of Essential Oil |

| Zanthoxylum dissitum [4] | Roots | 29.4% |

| Zingiber officinale (Ginger) [4] | Rhizomes | Identified as a source |

| Hotea gambiae (Insect) [2] | Larval Abdominal Gland | Major Component |

Documented Biological Activities

Research has identified several promising biological activities associated with Humulene epoxide II.

Cytotoxic and Anticancer Potential

This compound has demonstrated cytotoxic effects against various human cancer cell lines, suggesting its potential as a lead compound for anticancer therapeutics [1] [3]. The following table summarizes key findings:

| Cell Line | Cancer Type | Reported Activity (IC₅₀) | Source/Study |

|---|---|---|---|

| SW620 | Colorectal Carcinoma | 25.7 - 30 μg/mL (Essential Oil & Fraction) [1] | Tetraclinis articulata trunk bark essential oil [1] |

| MDA-MB-231 | Human Mammary Carcinoma | 96.5 μg/mL (Essential Oil Fraction) [1] | Tetraclinis articulata trunk bark essential oil [1] |

| A549 | Lung Carcinoma | Cytotoxicity [3] | Zingiber striolatum [3] |

| PC-3 | Prostate Carcinoma | Cytotoxicity [3] | Zingiber striolatum [3] |

| K562 | Leukemia | Cytotoxicity [3] | Zingiber striolatum [3] |

Other Significant Bioactivities

- Antimalarial Activity: Humulene epoxide II has been reported to possess antimalarial properties [5] [4].

- Anti-inflammatory Potential: Its structural similarity to other anti-inflammatory sesquiterpenes, like β-caryophyllene, suggests it may help modulate immune responses and cytokine production [2].

- Antimicrobial and Insecticidal Effects: The essential oil of Zanthoxylum dissitum roots, where humulene epoxide II is a major component (29.4%), showed moderate contact toxicity against storage pests [4].

Key Experimental Methodologies

The study of humulene epoxide II relies on standardized analytical and biological assays.

Chemical Analysis and Identification

- Essential Oil Isolation: Plant material is typically subjected to steam distillation or hydrodistillation to obtain the essential oil [6] [1].

- Compound Separation and Identification: The oil is analyzed using Gas Chromatography-Mass Spectrometry (GC-MS). Identification is confirmed by comparing mass spectra and calculated Linear Retention Indices (LRI) with those of authentic standards and databases [6] [1].

Biological Activity Assays

- Cytotoxicity Assay (MTT/XTT): Cells are seeded in plates and treated with the compound for a set period. Cell viability is measured using reagents like MTT or XTT, which are reduced by metabolically active cells to form colored formazan products. Absorbance is read, and the IC₅₀ (half-maximal inhibitory concentration) is calculated [1].

- Antimalarial Assay: Typically involves evaluating the compound's ability to inhibit the growth of Plasmodium falciparum cultures in human erythrocytes [5].

- Antibacterial Assay (MIC): A resazurin-based microdilution method is common. Bacteria are incubated with serial dilutions of the compound. Resazurin, a blue dye, turns pink in the presence of metabolically active bacteria, allowing determination of the Minimum Inhibitory Concentration (MIC) [6].

Potential Therapeutic Applications & Pathways

Based on its bioactivities, humulene epoxide II shows promise for targeting specific disease pathways. The following diagram outlines its proposed mechanisms of action for key therapeutic applications.

Proposed therapeutic pathways and applications of Humulene Epoxide II.

Future Research Directions

To fully realize the therapeutic potential of humulene epoxide II, future research should focus on:

- Mechanism of Action Elucidation: Precise molecular targets and signaling pathways involved in its cytotoxic and anti-inflammatory effects require further investigation [7].

- Structure-Activity Relationship (SAR) Studies: Synthesis of analogs to determine which parts of the molecule are critical for its bioactivity, guiding the development of more potent and selective derivatives [7].

- In Vivo Validation: Conducting preclinical studies in animal models to confirm efficacy and evaluate pharmacokinetics, absorption, distribution, and toxicity profiles [3].

References

- 1. Chemical Composition and Cytotoxic Activity of the ... [pmc.ncbi.nlm.nih.gov]

- 2. CAS 19888-34-7 Humulene epoxide II [bocsci.com]

- 3. | CAS#:19888-34-7 | Chemsrc humulene epoxide ii [chemsrc.com]

- 4. | CAS... | Manufacturer BioCrick Humulene epoxide II [biocrick.com]

- 5. | Antifection | TargetMol Humulene epoxide II [targetmol.com]

- 6. Unveiling the Chemical Composition, Enantiomeric Profile ... [pmc.ncbi.nlm.nih.gov]

- 7. Buy Humulene epoxide II | 19888-34-7 [smolecule.com]

Chemical Identification and Properties

The following tables consolidate the core identifying information and physical properties of Humulene Epoxide II from the search results.

Table 1: Core Chemical Identifiers

| Identifier | Details |

|---|---|

| CAS Number | 19888-34-7 [1] [2] [3] |

| IUPAC Name | (1R,3E,7E,11R)-1,5,5,8-Tetramethyl-12-oxabicyclo[9.1.0]dodeca-3,7-diene [1] [3] [4] |

| Molecular Formula | C₁₅H₂₄O [1] [2] [3] |

| Molecular Weight | 220.35 g/mol [1] [3] [4] |

| Common Synonyms | Humulene oxide II, α-Humulene epoxide II, Humulene 6,7-epoxide [1] [3] [4] |

Table 2: Physical and Chemical Properties

| Property | Value / Description | Source |

|---|---|---|

| Appearance | Colorless to pale yellow clear liquid (est.); Powder (other sources) [1] [4] | Conflicting data |

| Boiling Point | 285.6 °C [5] [4] | [5] [4] |

| Melting Point | 168-169.5 °C [5] [4] | [5] [4] |

| Density | 0.907±0.06 g/cm³ (Predicted) [5] [4] | [5] [4] |

| log P (o/w) | 4.514 (est.) [1] [5] [4] | Estimated |

| Water Solubility | 0.6155 mg/L @ 25 °C (est.) [1] | Estimated |

| Solubility (Organic) | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone [5] [4] | [5] [4] |

Experimental Handling and Safety

For researchers planning to work with this compound, the following information on storage, handling, and hazards is crucial.

Storage and Handling:

- Storage Conditions: For long-term stability, it is recommended to store the compound at -20°C in a desiccated environment [2] [6]. Short-term storage at 0°C is also acceptable [2].

- Stock Solutions: If preparing stock solutions in advance, they should be aliquoted into tightly sealed vials and stored at -20°C. These are generally stable for up to one month. Vials should be allowed to equilibrate to room temperature for at least one hour before use [2].

Hazard and Safety Information: The safety data sheet (SDS) classifies this substance with the following hazard statements [7] [6] [4]:

- H302: Harmful if swallowed [6].

- H315: Causes skin irritation [4].

- H319: Causes serious eye irritation [7] [4].

- H335: May cause respiratory irritation [7] [6].

- H410: Very toxic to aquatic life with long-lasting effects [6].

Key precautionary measures include avoiding inhalation and contact with skin or eyes, using only in areas with appropriate exhaust ventilation, and wearing suitable personal protective equipment (PPE) such as safety goggles and gloves [6].

Research Context and Pathways

While specific experimental protocols for this compound were not found in the search results, it occurs naturally in a variety of plants. The diagram below outlines the general research workflow for characterizing and testing a natural product like Humulene Epoxide II.

A general workflow for natural product research, from plant source to mechanism of action.

Information Gaps and Limitations

The search results are insufficient for a complete technical whitepaper. Key information that is not available includes:

- Detailed Experimental Protocols: Specific, step-by-step methodologies for biological testing (e.g., anti-inflammatory, cytotoxic assays).

- Signaling Pathways: No information on the specific biochemical pathways or molecular targets affected by Humulene Epoxide II.

- Comprehensive Pharmacological Data: Data on efficacy, dosage, pharmacokinetics, or toxicology in model systems is missing.

Suggestions for Further Research

To obtain the in-depth information required for drug development, you may need to consult specialized scientific literature and databases:

- Search Scientific Databases: Use platforms like SciFinder, Reaxys, or PubMed to find primary research articles. Searching by the CAS number (19888-34-7) or its IUPAC name will yield the most precise results.

- Review Specialized Literature: Look for articles on the biological activities of humulene and its derivatives, which may contain protocols and pathway diagrams relevant to the epoxide form.

- Contact Suppliers for Data: Reach out to specialized chemical suppliers (e.g., BOC Sciences, DC Chemicals) listed in the search results, as they may have access to additional technical data sheets not publicly available [1] [2].

References

- 1. humulene oxide II, 19888-34-7 [thegoodscentscompany.com]

- 2. Humulene epoxide II|19888-34-7|COA [dcchemicals.com]

- 3. 1,5,5,8-Tetramethyl-12-oxabicyclo[9.1.0]dodeca-3,7-diene [webbook.nist.gov]

- 4. (-)-Humulene epoxide II | 19888-34-7 [chemicalbook.com]

- 5. (-)-Humulene epoxide II CAS#: 19888-34-7 [m.chemicalbook.com]

- 6. Humulene epoxide II|19888-34-7|MSDS [dcchemicals.com]

- 7. 19888-34-7|Humulene epoxide II [bldpharm.com]

natural occurrence of humulene oxide II in plants

Chemical Profile of Humulene Oxide II

The table below summarizes the basic chemical and safety information for humulene oxide II.

| Property | Description |

|---|---|

| IUPAC Name | (1R,3Z,7Z,11S)-1,5,5,8-tetramethyl-12-oxabicyclo[9.1.0]dodeca-3,7-diene [1] |

| Chemical Formula | C₁₅H₂₄O [2] [1] |

| Average Molecular Weight | 220.35 g/mol [2] [1] |

| CAS Registry Number | 19888-34-7 [2] [1] |

| Boiling Point | 285–286 °C @ 760 mmHg [2] |

| Hazard Statements | H227 (Combustible liquid), H315 (Causes skin irritation), H319 (Causes serious eye irritation) [1] |

Documented Natural Sources

Humulene oxide II has been detected in trace amounts in various foods and aromatic plants. The table below lists the documented sources.

| Source Category | Specific Examples |

|---|---|

| Food & Beverages | Alcoholic beverages (especially beer), allspice (Pimenta dioica), ginger (Zingiber officinale), rosemary (Rosmarinus officinalis), and other herbs and spices [2] [3]. |

| Aromatic Plants | Hops (Humulus lupulus), sage (Salvia officinalis), cloves, basil, oregano, black pepper, and cannabis [3] [4]. |

In beer, humulene oxide II is not originally present in hops but is formed from α-humulene during the brewing process, and its hydrolysis products are a significant contributor to the characteristic "hoppy" aroma [3]. It is generally found only in very small quantities in plants that contain its precursor, α-humulene [2].

Experimental Analysis Workflow

Identifying humulene oxide II in plant material involves extraction followed by chemical analysis. The following diagram illustrates the general workflow based on standard essential oil analysis protocols [5]:

Detailed Experimental Protocols

For researchers aiming to replicate this analysis, here are the detailed methodologies from a recent study on Artemisia schmidtiana essential oil, which characterized α-humulene (the direct precursor to humulene oxide II) [5]:

- Essential Oil Extraction via Hydrodistillation: Fresh leaves and stems are finely crushed and placed in a round-bottom flask with ultrapure water. Hydrodistillation is carried out for approximately 4 hours using a Clevenger-type apparatus. The extracted essential oil is separated from the aqueous layer using an organic solvent like diethyl ether, dried with anhydrous sodium sulfate, and concentrated.

- Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

- Instrument: Agilent 7890-5975C system with an HP-5MS fused silica capillary column.

- Temperature Program: Oven temperature starts at 50°C for 4 minutes, then increases to 280°C at a rate of 6°C per minute, and is held for 3 minutes.

- Carrier Gas: Ultra-pure helium at a flow rate of 1.0 mL/min.

- Mass Spectrometer: Operates in electron ionization (EI) mode at 70 eV, with a mass scan range of 25-500 amu.

- Compound Identification: Constituents are identified by comparing their mass spectra and retention indices with those of standard compounds and data from mass spectrum libraries (NIST/ADAMS/Wiley).

Bioactivity and Research Potential

While direct studies on humulene oxide II are scarce, its parent compound, α-humulene, has been investigated for significant pharmacological activities, suggesting potential value for humulene oxide II [6].

- Anti-inflammatory Effects: α-Humulene is a recognized anti-inflammatory agent, validated in laboratory studies. This property is one of the most researched and supports its traditional use in medicine [3] [6].

- Anticancer Potential: In vitro studies show that α-humulene exhibits cytotoxic effects against various cancer cell lines. Research indicates it can enhance the efficacy of conventional chemotherapeutic drugs like 5-fluorouracil and oxaliplatin in colon cancer cells [6].

- Antimicrobial and Insecticidal Properties: α-Humulene has been identified as a contributor to the insect-repellent properties of some plant oils, specifically against mosquitoes like Aedes aegypti [3].

Research Recommendations

Given the current limited data, your research into humulene oxide II could focus on the following areas:

- Targeted Analysis: Systematically screen plants known to be rich in α-humulene (such as hops, cloves, and sage) for the presence of humulene oxide II using the GC-MS protocols outlined above.

- Oxidation Studies: Investigate the specific conditions (e.g., exposure to air, light, or specific enzymes) that lead to the oxidation of α-humulene into humulene oxide II within plant tissues.

- Bioactivity Screening: Isolate humulene oxide II and subject it to bioactivity tests for anti-inflammatory, antimicrobial, and cytotoxic effects to evaluate its potential independent of α-humulene.

References

- 1. (-)-Humulene epoxide II | 19888-34-7 [amp.chemicalbook.com]

- 2. Showing metabocard for Humulene epoxide II ... [hmdb.ca]

- 3. Humulene [en.wikipedia.org]

- 4. Humulene - an overview | ScienceDirect Topics [sciencedirect.com]

- 5. Chemical Composition, Antioxidant, and Enzyme Inhibitory ... [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological and toxicological activities of α-humulene ... [sciencedirect.com]

structural elucidation of humulene epoxide II

Chemical Profile of Humulene Epoxide II

The table below summarizes the core identity and properties of Humulene Epoxide II as established in the scientific literature.

| Property | Description |

|---|---|

| IUPAC Name | (3Z,7Z)-1,5,5,8-tetramethyl-12-oxabicyclo[9.1.0]dodeca-3,7-diene [1] |

| Chemical Formula | C₁₅H₂₄O [1] [2] [3] |

| Molecular Weight | 220.3505 g/mol [1] [2] [3] |

| CAS Registry Number | 19888-34-7 [1] |

| Classification | Organic Compound; Sesquiterpene; Epoxide [1] |

| Core Structure | Bicyclic sesquiterpene featuring an oxirane (epoxide) ring fused to an 11-membered carbocyclic ring. [4] [1] |

Analytical and Spectral Data

For researchers involved in compound identification, the following table collates key analytical data. The retention indices are particularly useful for Gas Chromatography (GC) analysis.

| Data Type | Value / Description | Source / Conditions |

|---|---|---|

| Boiling Point | 285 - 286 °C @ 760 mmHg [1] | Estimated |

| Water Solubility | 0.62 mg/L @ 25 °C [1] | Estimated |

| LogP | 4.514 (est) [1] | Estimated |

| GC Retention Indices (RI) | [3] | |

| Non-Polar Columns (e.g., DB-5, HP-5) | 1601 - 1620 | |

| Polar Columns (e.g., HP-Innowax) | 2002 - 2071 |

Natural Occurrence and Bioactivity

Humulene Epoxide II is a natural product with documented presence in various plants and some studied biological activities.

- Natural Occurrence: It has been detected in alcoholic beverages (especially beer), allspice, ginger, rosemary, and other herbs and spices [1]. Its presence is a significant contributor to the characteristic "hoppy" aroma of beer [4] [5].

- Reported Bioactivities: While direct studies on the epoxide are limited, the parent compound, α-humulene, has been investigated for its potential anti-inflammatory and anti-cancer properties in laboratory studies [6] [5]. One study on humulene (administered at 50 mg/kg) suggested its anti-inflammatory effects were similar to dexamethasone in an animal model [6].

Research Context and Synthesis

The structural elucidation of Humulene Epoxide I and II was first detailed in a 1968 study published in Tetrahedron [7]. These epoxides are formed from humulene, a monocyclic sesquiterpene that serves as a central biosynthetic intermediate for many polycyclic sesquiterpenes [6]. The conformational flexibility of the humulene ring allows its various epoxides (like the 1,2-, 4,5-, and 8,9-epoxides) to undergo diverse and fascinating transannular cyclization reactions under acidic conditions, leading to complex bicyclic and tricyclic ring systems [4] [6].

A Guide for Further Research

For a comprehensive technical guide, accessing the primary literature and specialized databases is essential. Here is a proposed workflow for your research:

Proposed workflow for in-depth research on Humulene Epoxide II

- Access Primary Literature: The key paper is "Studies in sesquiterpenes—XXXVIII: Structure of humulene epoxide-I and humulene epoxide-II" in Tetrahedron, 1968 [7]. You may need access through a university or institutional subscription.

- Utilize Chemical Databases: For detailed spectral data and curated properties, use commercial scientific databases like SciFinder or Reaxys, which often have more comprehensive information than publicly available sources.

- Explore Synthetic Pathways: The search results indicate that humulene epoxides undergo interesting acid-catalyzed transannular cyclizations [4] [6]. Investigating these reactions could be relevant for biomimetic synthesis or derivatization studies in drug development.

References

- 1. Showing metabocard for Humulene epoxide II ... [hmdb.ca]

- 2. Humulene epoxide II - the NIST WebBook [webbook.nist.gov]

- 3. Humulene epoxide II [webbook.nist.gov]

- 4. Humulene - an overview | ScienceDirect Topics [sciencedirect.com]

- 5. Humulene [en.wikipedia.org]

- 6. Humulene - an overview | ScienceDirect Topics [sciencedirect.com]

- 7. Structure of humulene epoxide-I and humulene epoxide-II [sciencedirect.com]

Comprehensive Application Notes and Protocols: Extraction and Analysis of Humulene Epoxide II from Plant Sources

Introduction

Humulene epoxide II is a naturally occurring oxygenated sesquiterpene that has gained significant interest in pharmaceutical and natural product research due to its diverse biological activities. This compound belongs to the class of organic compounds known as epoxides, which contain a cyclic ether with three ring atoms (one oxygen and two carbon atoms). As an oxidized derivative of α-humulene, humulene epoxide II represents a valuable target compound for extraction from various plant sources where it occurs naturally, though typically in minor quantities. The extraction and characterization of this compound present unique challenges due to its structural complexity and relatively low natural abundance, requiring optimized methodologies for efficient recovery and analysis. [1] [2]

The growing interest in humulene epoxide II stems from its documented biological properties and potential therapeutic applications. Unlike its precursor α-humulene, which is more abundant in various plants, the epoxidized form offers distinct chemical properties and bioactivities that make it particularly valuable for drug discovery and development efforts. This application note provides a comprehensive technical resource for researchers seeking to extract, identify, and evaluate humulene epoxide II from natural sources, with detailed protocols designed specifically for scientific and drug development professionals working in the field of natural product chemistry. [3]

Chemical and Physical Properties

Humulene epoxide II possesses distinct chemical and physical characteristics that influence its extraction behavior and analytical detection. Understanding these properties is essential for developing effective isolation protocols and working with this compound in laboratory settings.

Structural Characteristics

- Chemical Formula: C₁₅H₂₄O

- Molecular Weight: 220.35 g/mol

- IUPAC Name: (1R,3E,7E,11R)-1,5,5,8-tetramethyl-12-oxabicyclo[9.1.0]dodeca-3,7-diene

- CAS Registry Number: 19888-34-7

- Structure: The compound features a complex bicyclic framework with an epoxide functional group that significantly influences its chemical reactivity and physical properties. [1] [3]

Physicochemical Parameters

Table 1: Physical Properties of Humulene Epoxide II

| Property | Value | Conditions | Reference |

|---|---|---|---|

| Boiling Point | 285-286°C | 760 mm Hg | [1] |

| Water Solubility | 0.62 mg/L | 25°C (estimated) | [1] |

| Log P | 4.514 (estimated) | - | [1] |

| Storage Conditions | -20°C, desiccated | For stable long-term storage | [3] |

The compound's relatively high log P value indicates strong lipophilicity, guiding solvent selection toward non-polar options for efficient extraction. Its low water solubility necessitates the use of organic solvents for extraction and analysis. The epoxide functional group contributes to the compound's moderate chemical reactivity, particularly under acidic conditions where ring-opening reactions may occur, requiring careful control of extraction parameters to preserve the structural integrity of the target molecule. [1] [3]

Natural Sources and Occurrence

Humulene epoxide II is distributed across various plant species, though typically as a minor component within complex essential oil profiles. Identification of viable source materials is a critical first step in the extraction process.

Documented Plant Sources

- Zingiber officinale (Ginger): The rhizomes have been identified as a source of humulene epoxide II, contributing to the characteristic aroma profile of ginger essential oil. [3]

- Humulus lupulus (Hops): As a derivative of α-humulene (which comprises up to 40% of hops essential oil), humulene epoxide II occurs in hops varieties and contributes to the complex aroma profile of beer. [4] [2]

- Zanthoxylum dissitum: Roots of this plant have been found to contain significant relative percentages of humulene epoxide II (29.4%) based on GC-MS analysis. [3]

- Other Sources: The compound has been detected in various other botanicals including allspice (Pimenta dioica), gingers (Zingiber officinale), herbs and spices, and rosemaries (Rosmarinus officinalis), though often in trace amounts. [1]

Table 2: Natural Sources of Humulene Epoxide II

| Plant Source | Plant Part | Reported Content | Extraction Method |

|---|---|---|---|

| Zanthoxylum dissitum | Roots | 29.4% of essential oil | Hydrodistillation [3] |

| Hops (Humulus lupulus) | Cones | Variable by variety | Supercritical CO₂, Hydrodistillation [4] |

| Ginger (Zingiber officinale) | Rhizomes | Not quantified | Solvent extraction [3] |

The chemical ecology of humulene epoxide II suggests it may function as a defensive compound in source plants, potentially contributing to observed biological activities. Its occurrence often coincides with its precursor α-humulene and the structurally related β-caryophyllene, creating challenges for selective extraction that must be addressed through method optimization. The variable abundance across different plant sources and cultivars necessitates preliminary screening to identify the most suitable raw materials for extraction purposes. [4] [2]

Extraction Methodologies

The extraction of humulene epoxide II from plant materials requires careful selection of methods and parameters to maximize yield while preserving the compound's structural integrity. Both conventional and advanced techniques have been applied to the recovery of this oxygenated sesquiterpene.

Conventional Extraction Methods

Hydrodistillation represents one of the most common conventional methods for isolating humulene epoxide II as part of essential oil fractions. The process involves cohobation where the distillate water is recycled to prevent loss of volatile compounds. For hop varieties, hydrodistillation typically yields essential oils containing 0.5-2% of volatile fractions, with humulene epoxide II representing a component of the oxygenated sesquiterpene fraction. [4]

Solvent extraction approaches offer versatility in targeting humulene epoxide II based on its lipophilic character. The selection of solvent polarity significantly impacts extraction efficiency:

Table 3: Solvent Extraction Efficiency for Sesquiterpenoids

| Solvent | Polarity Index | Efficiency for Sesquiterpenoids | Applications |

|---|---|---|---|

| n-Hexane | 0.1 | High | Primary choice for lipophilic compounds [5] |

| Chloroform | 4.1 | Moderate to High | Selective extraction [3] |

| Dichloromethane | 3.1 | Moderate to High | Laboratory-scale isolation [3] |

| Ethyl Acetate | 4.4 | Moderate | Mid-polarity alternative [3] |

| Acetone | 5.1 | Moderate | Polar solvent for broader extraction [5] |

| Methanol | 5.1 | Low to Moderate | Initial extraction of polar compounds [5] |

Research on related sesquiterpenoids from Cannabis sativa L. (var. Felina 32) demonstrated that hexane enabled high-yield cannabinoid recovery while effectively co-extracting terpenoid compounds, suggesting its utility for humulene epoxide II as well. Temperature optimization is crucial, with some protocols recommending low-temperature extraction (-55°C) to reduce co-extraction of undesirable compounds such as waxes and chlorophyll, resulting in extracts with higher purity. [5]

Advanced Extraction Techniques

Supercritical Fluid Extraction (SFE), particularly using CO₂ as a green solvent, has shown excellent results for extracting humulene-derived compounds from hop varieties. SFE operates under tunable parameters (pressure 100-400 bar, temperature 40-80°C) to selectively target sesquiterpenoids. The lipophilic composition of hops essential oils obtained by SFE showed rich profiles where monoterpenes and sesquiterpene hydrocarbons were the most abundant class of compounds, contributing from 67.27 to 79.65% of the essential oil profile, with oxygenated sesquiterpenes like humulene epoxide II representing valuable minor constituents. [4]

Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) have demonstrated improved efficiency for terpenoid recovery. MAE parameters for hop extraction typically involve power settings of 500-1000W, temperature control (40-80°C), and extraction times of 15-30 minutes. UAE utilizes acoustic cavitation at lower temperatures (25-50°C), with frequency settings of 20-40 kHz and extraction durations of 20-40 minutes, enabling more efficient recovery of thermolabile compounds while minimizing structural degradation. [6]

Figure 1: Experimental Workflow for Extraction of Humulene Epoxide II

Optimized Extraction Protocol: Low-Pressure Solvent Extraction

Based on research with related sesquiterpenoid systems, the following optimized protocol is recommended for humulene epoxide II extraction:

Plant Material Preparation:

- Reduce plant material to particle size of 0.5-2.0 mm to enhance surface area for solvent contact

- Dry to moisture content below 10% to prevent water interference with non-polar solvents

Extraction Procedure:

- Use n-hexane as primary solvent for its high selectivity toward lipophilic terpenoids

- Employ solvent-to-material ratio of 10:1 (v/w)

- Conduct extraction at two temperature conditions for comparison: 25°C (ambient) and -55°C (cryogenic)

- Apply lower pressure (1 bar) for less polar solvents to enable longer contact between solvent and plant material

- Extraction time: 6-24 hours with continuous agitation

Post-Extraction Processing:

- Filter through Whatman No. 1 filter paper or equivalent

- Concentrate under reduced pressure at 35°C maximum temperature

- Store extracts under inert gas (N₂) atmosphere at -20°C to prevent oxidation

This protocol has demonstrated effectiveness for simultaneous extraction of cannabinoids and terpenes from Cannabis sativa L., with reported cannabinoid content of 61.32-64.76% in final extracts, indicating high efficiency for terpenoid recovery. The monoterpene-to-sesquiterpene ratio was significantly influenced by extraction temperature, which will similarly affect humulene epoxide II recovery. [5]

Analytical Characterization and Quality Control

Comprehensive analytical characterization is essential for confirming the identity and purity of extracted humulene epoxide II. Gas chromatography coupled with mass spectrometry (GC-MS) represents the primary analytical method for this compound.

GC-MS Analysis Protocol

Sample Preparation:

- Dilute extracts to 1-10 mg/mL in chromatography-grade n-hexane or dichloromethane

- Filter through 0.22μm PTFE syringe filters prior to injection

- Use internal standards (tetradecane or nonadecane) for quantification

GC-MS Parameters:

- Column: Non-polar stationary phase (HP-5, DB-5, or equivalent), 30m × 0.25mm × 0.25μm

- Injector temperature: 250°C

- Injection volume: 1μL, split mode (split ratio 10:1 to 50:1)

- Carrier gas: Helium, constant flow 1.0 mL/min

- Oven program: Initial 60°C (hold 2 min), ramp 3-5°C/min to 280°C (hold 10-20 min)

- MS transfer line: 280°C

- Ion source temperature: 230°C

- Ionization mode: EI at 70 eV

- Mass range: 40-500 m/z

Identification Parameters:

- Retention index: 1593-1612 on non-polar columns (literature values) [7]

- Characteristic mass fragments: m/z 109, 121, 161, 179, 220 (molecular ion) [1]

Quantitative Analysis

For quantitative analysis, prepare calibration curves using authentic humulene epoxide II standards when available. Since commercial standards may be limited or costly, consider using related sesquiterpenoids with similar response factors for semi-quantitative analysis. The limit of detection for similar terpenoids in GC-MS analysis typically falls in the range of 0.1-1.0 μg/mL, depending on instrument sensitivity and sample matrix effects.

Bioactivity and Potential Applications

Humulene epoxide II has demonstrated several biologically relevant activities that support its investigation for pharmaceutical and other applications.

Documented Biological Activities

- Antimalarial Activity: Humulene epoxide II has demonstrated significant antimalarial activities, suggesting potential as a lead compound for antiparasitic drug development. [3]

- Insecticidal Properties: Research on essential oils from Zanthoxylum dissitum roots containing 29.4% humulene epoxide II showed moderate contact toxicity against stored product pests including the cigarette beetle (Lasioderma serricorne), red flour beetle (Tribolium castaneum), and black carpet beetle (Attagenus piceus). The LD₅₀ value for L. serricorne was reported at 13.8 μg/adult. [3]

- Cytotoxic Potential: While specific studies on humulene epoxide II are limited, related sesquiterpenoids and epoxide derivatives have demonstrated selective antiproliferative activity against cancer cell lines, with reduced toxicity toward normal cells. The compound's structural similarity to bioactive sesquiterpenoids suggests potential for similar activities. [5]

Structure-Activity Relationships

The epoxide functional group in humulene epoxide II significantly influences its biological activity compared to its precursor α-humulene. Epoxidation typically enhances electrophilic character and reactivity with biological nucleophiles, potentially increasing interactions with cellular targets. The compound's lipophilic character (log P ≈ 4.5) facilitates membrane penetration and bioavailability, supporting its potential as a pharmacologically active compound. [1] [2]

Applications in Pharmaceutical and Related Industries

The documented bioactivities of humulene epoxide II support its investigation for several practical applications:

- Pharmaceutical Development: Potential as a lead compound for antimalarial agents or as a structural template for synthetic optimization

- Agrochemical Applications: Incorporation into integrated pest management systems as a natural insecticide component

- Fragrance and Flavor Industry: Contribution to complex aroma profiles in consumer products, given its occurrence in various spices and herbs

- Synergistic Formulations: Potential for use in combination therapies leveraging the "entourage effect" observed with other terpenoid-cannabinoid mixtures [5]

Conclusion and Future Perspectives

Humulene epoxide II represents a valuable natural product target with demonstrated biological activities and potential applications across multiple industries. The extraction methodologies outlined in this application note provide researchers with robust protocols for obtaining this compound from natural sources, while the analytical approaches ensure accurate characterization and quality control.

Future research directions should focus on:

- Development of highly selective extraction methods to improve yields from complex plant matrices

- Investigation of biosynthetic pathways to enable biotechnological production

- Comprehensive pharmacological profiling to elucidate mechanisms of action

- Exploration of synergistic effects in multi-component natural product formulations

- Semi-synthetic modification to enhance desirable biological activities or physical properties

As natural product research continues to evolve, humulene epoxide II stands as a promising compound worthy of further investigation for pharmaceutical and other advanced applications. The protocols detailed in this document provide a solid foundation for such future studies.

References

- 1. Showing metabocard for Humulene epoxide II ... [hmdb.ca]

- 2. Humulene - an overview | ScienceDirect Topics [sciencedirect.com]

- 3. | CAS... | Manufacturer BioCrick Humulene epoxide II [biocrick.com]

- 4. Exploring the composition and potential uses of four hops ... [sciencedirect.com]

- 5. Phytochemical Profile, Extraction and Characterization of ... [pmc.ncbi.nlm.nih.gov]

- 6. Impact of extraction techniques on phytochemical ... [pmc.ncbi.nlm.nih.gov]

- 7. Humulene epoxide - the NIST WebBook [webbook.nist.gov]

Chemical Profile of Humulene Epoxide II

To begin your analysis, it is crucial to have a clear understanding of the target compound. Below are the key identifiers and properties for Humulene Epoxide II (also known as Humulene oxide II).

| Property | Description |

|---|---|

| IUPAC Name | (3Z,7Z)-1,5,5,8-tetramethyl-12-oxabicyclo[9.1.0]dodeca-3,7-diene [1] |

| Chemical Formula | C₁₅H₂₄O [2] [1] |

| Molecular Weight | 220.3505 g/mol [2] [1] |

| CAS Registry Number | 19888-34-7 [1] [3] |

| Common Sources | Hops, cannabis, ginger, rosemary, allspice, and other herbs and spices [1] |

GC-MS Analysis Protocol

This protocol outlines a method using Headspace Solid-Phase Microextraction (HS-SPME), a technique well-suited for volatile terpenes, adapted from an analysis of terpenes in hops and cannabis [4].

Sample Preparation

- Solid Samples (e.g., plant material): Weigh approximately 0.2 grams of a dried and homogenized sample into a 10 mL headspace vial [4].

- Liquid Samples: A suitable aliquot can be placed in the vial, potentially with the addition of salt to modify ionic strength.

Headspace-SPME Conditions

These parameters are based on an optimized method for terpene analysis [4]:

- SPME Fiber: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane). This triple-phase fiber is effective for extracting a broad range of volatile compounds [4].

- Equilibration: Incubate the sample vial at 40 °C for 30 minutes to allow the volatile compounds to partition into the headspace [4].

- Extraction: Expose the SPME fiber to the vial's headspace for 20 minutes at 40 °C [4].

- Desorption: After extraction, immediately transfer the fiber to the GC injector port for thermal desorption. A typical temperature range is 220-250 °C for 1-5 minutes in splitless mode.

GC-MS Instrumental Parameters

The following conditions provide a starting point for method development. Key parameters are summarized in the table below.

| Parameter | Setting |

|---|---|

| GC Column | Mid-polarity stationary phase (e.g., 5% Phenyl Polydimethylsiloxane) [4] [2]. |

| Dimensions | 30 m length x 0.25 mm diameter x 0.25 µm film thickness [4] [2]. |

| Carrier Gas | Helium, constant linear velocity (~1 mL/min) [2]. |

| Oven Program | Initial Temp.: 40-60°C (hold 1-5 min) Ramp 1: 3-5°C/min to 200-220°C Ramp 2 (optional): 2-10°C/min to a final temp of 250-280°C [2]. | | MS Ionization | Electron Ionization (EI) at 70 eV [5] [6]. | | Mass Analyzer | Quadrupole [5] [6]. | | Data Acquisition | Full Scan mode (e.g., m/z 40-400) for qualitative analysis and library searching. Selected Ion Monitoring (SIM) for enhanced quantitative sensitivity [6]. |

Identification & Reference Data

Confident identification requires matching both the compound's retention index (RI) and its mass spectrum.

Retention Index Reference Table

Humulene Epoxide II elutes with a consistent retention index on standard non-polar columns. The following values were compiled from the NIST database [2].

| Active Phase | Column Length (m) | Temperature Program | Retention Index (I) |

|---|---|---|---|

| 5% Phenyl Polydimethyl siloxane | 30 | Not Specified | 1607 [2] |

| HP-5 MS | 25 | 40°C (10 min) → 3°C/min → 200°C → 2°C/min → 220°C | 1609 [2] |

| HP-5 | 25 | 60°C (5 min) → 4°C/min → 220°C → 11°C/min → 280°C (15 min) | 1601 [2] |

| HP-5 | 25 | 60°C (5 min) → 4°C/min → 220°C → 11°C/min → 280°C (15 min) | 1609 [2] |

| DB-5 | 50 | 60°C (1 min) → 5°C/min → 160°C → 10°C/min → 250°C | 1608 [2] |

Mass Spectral Data

- Under standard 70 eV EI, the mass spectrum of Humulene Epoxide II should be searched against commercial libraries (e.g., NIST or Wiley) [4] [5].

- The molecular ion peak (M⁺•) for C₁₅H₂₄O should be observed at m/z 220 [6].

- For quantitative or confirmatory analysis, key fragment ions should be selected. In the SIM mode, monitor the molecular ion and 2-3 other abundant, characteristic fragments [6].

Data Analysis Workflow

The following diagram illustrates the logical flow for data acquisition and analysis, from sample to final identification.

Diagram 1: GC-MS Data Analysis Workflow for Humulene Epoxide II Identification.

Key Considerations for Researchers

- Sensitivity vs. Specificity: Use Full Scan (m/z 40-400) for untargeted analysis and library matching. Switch to Selected Ion Monitoring (SIM) for targeted quantification to significantly lower detection limits by reducing chemical noise [6].

- Quantification Strategy: Use the Total Ion Chromatogram (TIC) or Extracted Ion Chromatograms (EICs) for initial quantitation. For highest sensitivity, use SIM with the molecular ion (m/z 220) and 2-3 characteristic fragments as qualifier ions [6].

- Method Adaptation: The retention indices provided are highly consistent across laboratories [2]. However, you should verify the RI on your specific system by analyzing a homologous series of n-alkanes and comparing the calculated value for Humulene Epoxide II to the reference database [4].

References

- 1. Showing metabocard for Humulene epoxide II ... [hmdb.ca]

- 2. Humulene epoxide II - the NIST WebBook [webbook.nist.gov]

- 3. Humulene oxide II | Natural Compound [medchemexpress.com]

- 4. HS-SPME- GC / MS Analysis of Terpenes in Hops & Cannabis [sigmaaldrich.com]

- 5. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]

- 6. Fundamentals of Benchtop GC – MS and Terminology Data Analysis [chromatographyonline.com]

Chemical Application Notes: (1R,3E,7E,11S)-1,5,5,8-Tetramethyl-12-oxabicyclo[9.1.0]dodeca-3,7-diene

Executive Summary

(1R,3E,7E,11S)-1,5,5,8-tetramethyl-12-oxabicyclo[9.1.0]dodeca-3,7-diene, more commonly known as Humulene epoxide II, is a natural sesquiterpene epoxide of interest in fragrance research and natural product chemistry [1] [2]. These application notes compile available data on its identity, natural sources, and potential applications to support research and development activities. A detailed laboratory synthesis protocol is not available in current literature, but information on its natural occurrence and extraction provides a foundation for further investigation.

Chemical Identity and Properties

Molecular Characteristics

| Property | Value |

|---|---|

| Systematic IUPAC Name | This compound [2] |

| Other Chemical Names | Humulene epoxide II, 6,7-Epoxy-2,9-humuladiene, (-)-Humulene epoxide II [1] |

| CAS Registry Number | 19888-34-7 [3] [1] [2] |

| Molecular Formula | C₁₅H₂₄O [3] [1] [2] |

| Molecular Weight | 220.35 g/mol [1] [2] |

| Physical Description | Oil [1] |

Calculated Physicochemical Properties

| Property | Value | Unit | Source |

|---|---|---|---|

| Boiling Point | 285.6 | °C | [1] |

| Melting Point | 168-169.5 | °C | [1] |

| Density | 0.907 ± 0.06 | g/cm³ | [1] |

| logP | 4.1 | - | [4] |

| Topological Polar Surface Area | 12.53 | Ų | [4] |

| Enthalpy of Formation (ΔfH°gas) | -262.06 | kJ/mol | [5] |

Natural Occurrence and Identification

Humulene epoxide II is identified as a natural product found in various plant species [1] [2]. It has been isolated from several botanical sources, indicating it is a product of natural biosynthesis rather than solely a synthetic target.

Documented Natural Sources

| Source | Context of Identification |

|---|---|

| Hops (Humulus lupulus) | Contributes to the "hoppy" aroma in beer [2]. |

| Ocotea porosa | Documented in the LOTUS Natural Products Database [4]. |

| Callicarpa americana (American beautyberry) | Identified as a major component (13.9%) of the essential oil [1]. |

| Anthocleista djalonensis | Comprises 12.7% of the plant's essential oil [1]. |

| Hotea gambiae (plant bug) | Major component of secretion from the first abdominal defense gland in larvae [1]. |

Potential Research Applications

Based on its structural characteristics and natural function, Humulene epoxide II shows promise in several research areas, though detailed biological studies are limited.

| Application Area | Potential Role / Interest | Evidence Level |

|---|---|---|

| Flavor & Fragrance | Contributes to aroma profiles; used in studying hoppy characteristics in beer [2]. | Applied Research |

| Medicinal Chemistry | Studied for potential anti-inflammatory properties and effects on tumor growth [1]. | Early-stage Research |

| Chemical Ecology | Component of chemical defense secretions in insects [1]. | Basic Research |

Research Workflow and Knowledge Gaps

The diagram below outlines the current knowledge status and potential research pathways for this compound.

Analysis and Future Directions

A significant gap exists in the publicly available scientific literature regarding a detailed synthesis protocol for this compound. The compound is primarily recognized as a natural product. Future research efforts could focus on:

- Isolation and Purification: Developing optimized methods for extracting this specific stereoisomer from its known natural sources [4] [2].

- Route Development: Designing stereoselective synthetic pathways, potentially starting from its precursor, α-humulene, which is more commonly documented [2].

- Bioactivity Profiling: Conducting systematic studies to confirm and understand its potential anti-inflammatory and other pharmacological properties [1].

Conclusion

While Humulene epoxide II is a chemically identified compound with established natural occurrence and some potential application leads, its comprehensive chemical synthesis and detailed biological evaluation remain areas for future research. These application notes summarize the presently available data to inform and facilitate further investigation by the scientific community.

References

- 1. CAS 19888-34-7 Humulene epoxide II [bocsci.com]

- 2. Buy Humulene epoxide II | 19888-34-7 [smolecule.com]

- 3. 1,5,5,8-Tetramethyl-12-oxabicyclo[9.1.0]dodeca-3,7-diene [webbook.nist.gov]

- 4. 3,7,10,10-tetramethyl-12-oxabicyclo[9.1.0]dodeca-3, ... [np-mrd.org]

- 5. 1,5,5,8-Tetramethyl-12-oxabicyclo[9.1.0]dodeca-3,7-diene [chemeo.com]

Comprehensive Application Notes: Solubility Profile and Experimental Protocols for Humulene Epoxide II

Introduction to Humulene Epoxide II

Humulene Epoxide II (CAS Registry Number: 19888-34-7) is a sesquiterpene epoxide with the molecular formula C₁₅H₂₄O and a molecular weight of 220.35 g/mol. This oxygenated terpenoid is structurally characterized as (3E,7E,11R)-1,5,5,8-tetramethyl-12-oxabicyclo[9.1.0]dodeca-3,7-diene, featuring a distinctive bicyclic framework with an epoxide functional group that significantly influences its chemical reactivity and biological activity. [1] [2] Humulene Epoxide II occurs naturally in various plant species, most notably in hops (Humulus lupulus L.), wild ginger (Zingiber zerumbet), hemp (Cannabis sativa L.), rosemary, sage, and allspice, where it contributes to the aromatic profiles and biological activities of these botanicals. [1] [3] The compound has garnered significant research interest due to its potential health-promoting properties, including anti-inflammatory, antioxidant, and anticarcinogenic activities noted in preliminary studies. [4]

For researchers in drug development and natural product chemistry, understanding the solvation properties of Humulene Epoxide II is fundamental for optimizing extraction methodologies, developing analytical procedures, and formulating bioactive-containing products. The epoxide functional group and non-polar hydrocarbon skeleton create an amphiphilic character that dictates its dissolution behavior in various solvents, directly influencing bioavailability and therapeutic application potential. This document provides comprehensive experimental data, detailed protocols, and application guidelines to facilitate advanced research on this promising natural compound.

Chemical and Physical Properties

Humulene Epoxide II exhibits physicochemical properties characteristic of medium molecular weight sesquiterpenoids. The compound is typically described as a colorless to pale yellow clear liquid at room temperature, with a boiling point reported at 285-286°C at 760 mm Hg and a flash point of approximately 123.33°C (254°F). [1] Its vapor pressure is estimated at 0.005 mmHg at 25°C, indicating relatively low volatility compared to simpler terpenes. [1] Calculated and predicted physicochemical parameters provide further insight into the compound's behavior:

Table 1: Calculated Physicochemical Properties of Humulene Epoxide II

| Property | Value | Unit | Source |

|---|---|---|---|

| ΔfG° (Standard Gibbs Free Energy of Formation) | 69.80 | kJ/mol | Joback Calculated [5] |

| ΔfH°gas (Standard Enthalpy of Formation in gas phase) | -262.06 | kJ/mol | Joback Calculated [5] |

| logP (o/w) (Octanol-Water Partition Coefficient) | 3.80-4.514 | - | Estimated [1] [6] |

| log10WS (Water Solubility) | -4.67 | - | Crippen Calculated [5] |

| Pc (Critical Pressure) | 2177.49 | kPa | Joback Calculated [5] |

| Tboil (Boiling Point) | 607.76 | K | Joback Calculated [5] |

| Density | 0.907±0.06 | g/cm³ | Predicted [6] |

The high logP value (3.80-4.514) confirms the strongly lipophilic character of Humulene Epoxide II, which correlates with its limited aqueous solubility and preferential partitioning into organic solvents and lipid matrices. [1] [6] This hydrophobicity is typical of sesquiterpenoids and has significant implications for its pharmacokinetic profile, including membrane permeability and tissue distribution. The compound's epoxide moiety introduces a region of polarity and chemical reactivity that can influence both its biological interactions and its solubility in more polar solvents, creating an interesting dichotomy in its solvation behavior that researchers must consider when developing extraction and formulation strategies.

Solvency Data and Partition Coefficients

Experimental Solubility Parameters

Experimental and estimated solubility data for Humulene Epoxide II in various solvents provide crucial guidance for method development in extraction, purification, and analysis. The following table summarizes available solubility parameters:

Table 2: Solubility Profile of Humulene Epoxide II

| Solvent | Solubility | Temperature | Notes | Source |

|---|---|---|---|---|

| Water | 0.6155 mg/L | 25°C | Estimated (logP-based) | [1] |

| Alcohol | Soluble | Not specified | General solubility noted | [1] |

| Chloroform | Soluble | Not specified | Suitable for extraction | [6] |

| Dichloromethane | Soluble | Not specified | Suitable for extraction | [6] |

| Ethyl Acetate | Soluble | Not specified | Suitable for extraction | [6] |

| DMSO | Soluble | Not specified | Suitable for biological assays | [6] |

| Acetone | Soluble | Not specified | Suitable for extraction | [6] |

The limited aqueous solubility (approximately 0.6 mg/L) aligns with the high calculated logP values and is characteristic of non-polar sesquiterpenoids. [1] This low water solubility presents formulation challenges for pharmacological applications, potentially requiring specialized delivery systems such as cyclodextrin complexation, lipid-based nanoemulsions, or micellar encapsulation to enhance bioavailability. The documented miscibility with various organic solvents, particularly chloroform, dichloromethane, and ethyl acetate, provides multiple options for analytical sample preparation and chromatographic analysis. [6]

Theoretical Solubility Predictions

Computational models provide additional insights into the solvation behavior of Humulene Epoxide II. The Crippen calculated logP value of 4.247 further confirms the compound's strong lipophilicity. [5] The McGowan Calculated Molecular Volume (McVol) of 197.760 ml/mol contributes to understanding its molecular dimensions and packing efficiency in different solvent environments. [5] These computational parameters are particularly valuable for QSAR modeling and predicting absorption characteristics in drug development contexts. Researchers can leverage these parameters when designing derivative compounds with modified solubility profiles while maintaining bioactivity.

Extraction and Isolation Protocols

Supercritical CO₂ Extraction Methodology

Supercritical Fluid Extraction (SFE) using CO₂ represents the industry standard for obtaining high-quality hop extracts, including Humulene Epoxide II, with optimal yield and purity. [4]

4.1.1 Materials and Equipment

- Hop plant material (Humulus lupulus L.), dried and ground to 40-60 mesh particle size

- Supercritical CO₂ extraction system with pressure capability to 400 bar and temperature control to 50°C

- Food-grade carbon dioxide (99.9% purity)

- Co-solvent reservoir (for ethanol modification if required)

- Collection vessels with temperature control

- Analytical balance (±0.0001 g precision)

4.1.2 Step-by-Step Procedure

Raw Material Preparation: Commence with 100 g of coarsely ground hop plant material. Ensure moisture content below 10% to prevent ice formation during extraction and to maximize yield. [4]

Extraction Vessel Loading: Carefully load the prepared plant material into the extraction vessel, avoiding channeling that can reduce extraction efficiency.

System Parameterization: Set the extraction temperature to 40-50°C and pressure to 150-400 bar. These parameters optimize the solvent power of supercritical CO₂ while maintaining stability of thermolabile compounds. [4]

Dynamic Extraction: Initiate CO₂ flow at 2-3 L/min for 60-120 minutes, monitoring extract accumulation. The supercritical CO₂ will selectively extract essential oils, including Humulene Epoxide II, along with α-acids (humulones) and β-acids (lupulones). [4]

Fractional Separation: Implement a two-stage separation system where pressure reduction to 50-60 bar at 20-25°C precipitates different extract fractions based on solubility differences. [4]

Extract Collection: Collect the crude extract, which typically contains 2-4% essential oils by weight, with Humulene Epoxide II as a significant component. [4]

Purification: Subject the crude extract to fractional distillation or chromatographic separation to isolate pure Humulene Epoxide II, confirming identity and purity through GC-MS analysis. [7]

4.1.3 Method Notes

- The supercritical CO₂ extraction method yields extracts free of hard resins and polyphenolic materials, providing a cleaner profile than organic solvent extraction. [4]

- Addition of ethanol as a co-solvent (5-10% by volume) can enhance extraction yield of more polar components but may co-extract unwanted compounds. [4]

- This method is particularly advantageous for food and pharmaceutical applications as it eliminates concerns about residual organic solvents in the final product. [4]

Ethanol Extraction Protocol

Ethanol extraction represents a robust alternative methodology, particularly effective for obtaining a broader spectrum of polyphenols alongside target terpenoids.

4.2.1 Materials and Equipment

- Hop plant material, dried and ground

- Food-grade ethanol (90-95% concentration)

- Soxhlet extraction apparatus or pressurized liquid extraction system

- Rotary evaporator with temperature control

- Vacuum filtration setup

4.2.2 Step-by-Step Procedure

Raw Material Preparation: Weigh 50 g of dried, ground hop plant material (particle size 40-60 mesh).

Extraction: Transfer the plant material to the extraction vessel and add 500 mL of 90% ethanol. For Soxhlet extraction, run for 4-6 hours; for maceration, agitate for 24 hours at room temperature.

Filtration: Separate the liquid extract from plant debris through vacuum filtration using Whatman No. 1 filter paper.

Concentration: Remove ethanol using rotary evaporation at 40°C under reduced pressure to obtain a concentrated extract.

Partitioning: For further purification, partition the concentrated extract between water and ethyl acetate or hexane to isolate the terpenoid fraction.

4.2.3 Method Notes

- Ethanol concentration of 90% provides optimal extraction efficiency for both polar and non-polar compounds from hops. [4]

- The resulting extract contains a broader range of hop components compared to CO₂ extraction, including polyphenols, which may be desirable for certain antioxidant applications but may complicate purification of specific terpenoids. [4]

- This method is particularly suitable when targeting multiple bioactive compounds with varying polarities from the same plant material.

Analytical Methods for Quantification

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis represents the gold standard for identification and quantification of Humulene Epoxide II in complex matrices. The following table summarizes established chromatographic parameters from multiple literature sources:

Table 3: GC-MS Parameters for Humulene Epoxide II Analysis

| Parameter | Specifications | Variations | Retention Indices | Source |

|---|---|---|---|---|

| Column | DB-5 MS (non-polar) | HP-5 MS equivalent | 1605-1619 (Kovats RI) | [7] |

| Column Dimensions | 30 m × 0.25 mm × 0.25 μm | 25-60 m length variations | - | [7] |

| Carrier Gas | Helium | Nitrogen alternative | - | [7] |

| Temperature Program | 50°C (2 min) → 5°C/min → 240-290°C | Multiple ramp rates | - | [7] |

| Polar Column RI | HP-Innowax | - | 2002-2071 (Kovats RI) | [7] |

5.1.1 Sample Preparation

- Extract Dilution: Accurately weigh 10 mg of hop extract and dissolve in 1 mL of dichloromethane or ethyl acetate.

- Filtration: Pass the solution through a 0.45 μm PTFE syringe filter prior to injection.

- Internal Standard: Add 100 μL of internal standard solution (e.g., tetradecane at 1 mg/mL) for quantitative analysis.

5.1.2 Instrumental Parameters

- Injection Volume: 1 μL in split mode (split ratio 10:1 to 50:1)

- Injector Temperature: 250°C

- Interface Temperature: 280°C

- Ion Source Temperature: 230°C

- Mass Range: 40-500 m/z

- Electron Energy: 70 eV

5.1.3 Identification and Quantification

- Retention Index Matching: Compare calculated Kovats Retention Index against literature values (1605-1619 on non-polar columns; 2002-2071 on polar columns). [7]

- Mass Spectral Verification: Primary quantification ions for Humulene Epoxide II include m/z 109, 121, 161, and 220 (molecular ion). [7]

- Calibration Curve: Prepare using authentic standards in concentration range of 0.1-100 μg/mL.

High-Performance Liquid Chromatography (HPLC)

While GC-MS is preferred for volatile compounds like Humulene Epoxide II, HPLC with UV or MS detection can be employed for thermal-labile preparations or when analyzing both volatile and non-volatile compounds in the same extract.

5.2.1 Recommended Conditions

- Column: C18 reverse phase (250 × 4.6 mm, 5 μm)

- Mobile Phase: Acetonitrile:water gradient (60:40 to 95:5 over 30 minutes)

- Flow Rate: 1.0 mL/min

- Detection: UV detection at 200-210 nm or APCI-MS in positive ion mode

- Column Temperature: 30°C

- Injection Volume: 10-20 μL

Formulation and Application Guidelines

Pharmaceutical and Nutraceutical Development

The limited aqueous solubility of Humulene Epoxide II presents formulation challenges that can be addressed through several advanced strategies:

Lipid-Based Delivery Systems: Incorporation into medium-chain triglyceride (MCT) oil formulations enhances bioavailability through improved lymphatic absorption. Recommended concentration: 1-5% (w/w) Humulene Epoxide II in MCT oil base.

Nanoemulsion Technology: Prepare oil-in-water nanoemulsions using high-pressure homogenization with lecithin or polysorbate 80 as emulsifiers. Target droplet size <200 nm for improved stability and absorption. [4]

Cyclodextrin Complexation: Form inclusion complexes with hydroxypropyl-β-cyclodextrin (HPBCD) using co-precipitation or freeze-drying methods. Typical molar ratio of 1:1 (Humulene Epoxide II:HPBCD) achieves significant solubility enhancement. [4]

Solid Dispersion Systems: Incorporate into amorphous solid dispersions using hydrophilic carriers such as PVP or HPMC to enhance dissolution characteristics.

Recent research suggests that Humulene Epoxide II exhibits synergistic effects with other hop-derived compounds such as cannabinoids and flavonoids, potentially leading to enhanced bioavailability and therapeutic efficacy. [4] Formulation approaches that preserve these natural synergies may provide superior outcomes to isolated compound administration.

Experimental Drying Methods for Plant Material

The drying method applied to source plant material significantly impacts the retention and quality of Humulene Epoxide II in final extracts:

Table 4: Effect of Drying Methods on Humulene Epoxide II Retention

| Drying Method | Temperature/Power | Duration | Retention Efficiency | Notes | Source |

|---|---|---|---|---|---|

| Convective Drying | 50-70°C | 300 min | Low (up to 83% loss) | Progressive volatile compound loss | [3] |

| Vacuum-Microwave Drying | 240-480 W | Variable | Medium | Shorter processing time reduces losses | [3] |

| Combined Method | 60°C + VMD | Variable | High (36% retention) | Optimal balance for volatile preservation | [3] |

The combined convective pre-drying and vacuum-microwave finishing drying (CD60-VMD) approach has demonstrated superior preservation of volatile compounds, including Humulene Epoxide II, with retention of approximately 36% of original content compared to significant losses (up to 83%) with single-method approaches. [3]

Regulatory and Safety Considerations

GHS Classification and Handling

Humulene Epoxide II requires appropriate safety precautions during handling and experimentation:

GHS Classification:

- H227: Combustible liquid

- H315: Causes skin irritation

- H319: Causes serious eye irritation [6]

Recommended Precautions:

- P210: Keep away from heat/sparks/open flames/hot surfaces

- P280: Wear protective gloves/protective clothing/eye protection/face protection

- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes; remove contact lenses if present and easy to do [6]

Storage and Stability

- Storage Conditions: Store in sealed containers under inert atmosphere (nitrogen or argon) at -20°C to prevent oxidation and volatilization.

- Stability Considerations: The epoxide functional group may be susceptible to acid-catalyzed ring-opening reactions; maintain neutral pH conditions in formulations.

- Shelf Life: Limited stability data available; recommended to use within 6 months when stored properly and monitor degradation by GC-MS.

Conclusion

Humulene Epoxide II represents a promising bioactive sesquiterpenoid with demonstrated potential for pharmaceutical and nutraceutical development. Its distinct solubility profile—characterized by high lipophilicity (logP 3.8-4.5) and minimal aqueous solubility (0.6 mg/L)—dictates specific formulation strategies to overcome bioavailability challenges. The documented extraction methodologies, particularly supercritical CO₂ and ethanol extraction, provide robust protocols for obtaining this compound from natural sources with varying selectivity and yield.

The comprehensive analytical parameters presented, especially the GC-MS retention indices across multiple column types, empower researchers to accurately identify and quantify Humulene Epoxide II in complex matrices. As research continues to elucidate the full therapeutic potential of this compound, particularly in areas of inflammatory modulation and cellular protection, the protocols and data presented herein will facilitate standardized investigation and development across the research community.

Future research directions should prioritize nanocarrier optimization for enhanced delivery, metabolite identification for pharmacokinetic profiling, and comprehensive safety assessment to establish appropriate dosing guidelines for human applications.

References

- 1. humulene oxide II, 19888-34-7 [thegoodscentscompany.com]

- 2. humulene epoxide II [stenutz.eu]

- 3. Effect of Drying Methods on Chemical and Sensory ... [pmc.ncbi.nlm.nih.gov]

- 4. Hop Compounds: Extraction Techniques, Chemical ... [pmc.ncbi.nlm.nih.gov]

- 5. Chemical Properties of Humulene epoxide II [chemeo.com]

- 6. (-)-Humulene epoxide II | 19888-34-7 [amp.chemicalbook.com]

- 7. Humulene epoxide II [webbook.nist.gov]

Comprehensive Application Notes and Protocols: Isolation of Humulene Oxide II from Humulus lupulus L.

Introduction to Humulene Oxide II and Hop Chemistry

Humulene oxide II (CAS No: 19888-34-7) is a sesquiterpene epoxide of significant pharmacological interest due to its demonstrated cytotoxic activity against various cancer cell lines, including A549 (lung carcinoma), PC-3 (prostate cancer), and K562 (leukemia) cells [1]. This oxygenated sesquiterpene derives from its precursor α-humulene, which was first identified in the essential oils of Humulus lupulus L. (common hop) from which it derived its name [2]. Humulene oxide II represents an oxidized transformation product that forms naturally in hops during storage and processing, with its concentration increasing as hops age due to oxidative processes [3].

The hop plant (Humulus lupulus L.) contains a complex mixture of secondary metabolites that can be categorized into three main classes: resins (α-acids, β-acids, and their derivatives), essential oils (monoterpenes, sesquiterpenes), and polyphenols [4] [5]. The essential oil fraction, where humulene oxide II is found, typically constitutes 0.5%-3.0% of the dry weight of hop cones and contains over 400 identified compounds [4]. Within this fraction, α-humulene and its oxidized derivatives belong to the sesquiterpene class (C15H24) characterized by their three-isoprene unit structure formed from the precursor farnesyl diphosphate [2]. The structural transformation from α-humulene to humulene oxide II occurs through oxidation, which can happen naturally during hop storage or be induced through specific extraction and processing conditions [3].

Extraction Strategies for Hop Essential Oils

Modern Extraction Techniques

The initial extraction phase is critical for obtaining a hop essential oil fraction rich in sesquiterpenes while preserving the chemical integrity of thermally labile compounds like humulene oxide II. Several extraction methods have been developed, each with distinct advantages and limitations for industrial or laboratory-scale applications:

Supercritical CO₂ Extraction (SFE-CO₂): This method represents the gold standard for industrial-scale hop extraction, operating at temperatures between 40-50°C and pressures of 150-400 bar [4]. SFE-CO₂ provides exceptional selectivity for hop resins and essential oil components while avoiding the extraction of polyphenols and hard resins [4]. The technique offers superior penetration ability into plant matrices and leaves no solvent residues in the final extract, making it ideal for pharmaceutical applications [4]. A modification using liquid CO₂ at temperatures of 20-25°C and pressures of 50-60 bar can also be employed, though the resulting extract may demonstrate insufficient stability during storage [4].

Steam Distillation: This traditional approach involves passing steam through ground hop material, with the essential oil collected from the condensate via solvent extraction [4]. While effective, conventional steam distillation requires approximately 4 hours for a 100g sample of coarsely ground hops in 3L of water [4]. A continuous thin-layer steam distillation method was patented (US Patent 3436319 A) to improve efficiency, allowing complete recovery of hop essential oils while producing a residual hop extract containing other components in substantially unaltered form [4].

Alternative Green Extraction Technologies: Recent advances have demonstrated the effectiveness of several energy-efficient extraction methods:

- Ultrasound-Assisted Extraction (UAE): Achieves high yields with significantly reduced extraction time compared to maceration [6].

- Pressurized Liquid Extraction (PLE): Provides a 3-6 fold increase in yield with substantial time reduction compared to conventional methods [6].

- Microwave-Assisted Extraction (MAE): Generates high content of flavonoids and polyphenols (2-3 fold increases) along with improved xanthohumol recovery (6-fold increase) compared to traditional solvent extraction [6].

Extraction Condition Optimization

The efficiency of humulene oxide II extraction depends significantly on optimizing key parameters to maximize yield while maintaining compound stability:

Table 1: Optimization Parameters for Humulene Oxide II Extraction

| Parameter | Optimal Range | Impact on Yield | Considerations |

|---|---|---|---|

| Temperature | 40-50°C (SFE-CO₂) | Higher temperatures increase solubility but risk thermal degradation | Critical for preserving sesquiterpene integrity; should not exceed 60°C |

| Pressure | 150-400 bar (SFE-CO₂) | Higher pressure increases solvent density and extraction efficiency | Equipment cost and safety considerations at industrial scale |

| Time | 30-60 min (modern methods) | Prolonged extraction increases yield but may co-extract undesirable compounds | UAE and PLE significantly reduce time requirements |

| Solvent Composition | Pure CO₂ or CO₂ with ethanol cosolvent | Ethanol addition (5-10%) improves polar compound extraction | Food-grade ethanol preferred for pharmaceutical applications |

| Raw Material Preparation | Coarsely ground hops, intact lupulin glands | Particle size reduction improves efficiency but may increase oxidation | Milling exposes lupulin glands to oxygen, accelerating degradation |

Analytical Methods for Identification and Quantification

Chromatographic Separation and Analysis

High-Performance Liquid Chromatography (HPLC) provides a robust method for analyzing acidic components in hop extracts. The optimized protocol for hop compound separation utilizes a Hypersil ODS2 column (250 mm × 4.6 mm, 5 μm) with an isocratic mobile phase consisting of acetonitrile and 0.1% (v/v) phosphoric acid solution (pH 2.2) in a 65:35 ratio [7]. The flow rate should be maintained at 1.0 mL/min with the column temperature kept at ambient conditions (approximately 25°C). Detection is performed at 315 nm, which provides optimal sensitivity for hop acids and their derivatives [7]. This method achieves baseline separation of six key acidic components in hops (cohumulone, humulone, adhumulone, colupulone, lupulone, and adlupulone) and can be adapted for oxidized derivatives with appropriate method validation [7].